2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride
Description
However, based on structural and functional similarities to compounds in the evidence, it may belong to the class of aminoamide local anesthetics, which include prilocaine and articaine hydrochlorides. For clarity, this article will focus on prilocaine hydrochloride (a well-documented compound in the evidence) and its comparison with structurally related analogs, such as articaine hydrochloride.
Prilocaine hydrochloride (CAS 1786-81-8), chemically designated as N-(2-methylphenyl)-2-(propylamino)propanamide hydrochloride, is a local anesthetic of the aminoamide type. It is widely used in medical procedures for its rapid onset and intermediate duration of action . Its structure features a benzene ring substituted with a methyl group at the ortho position, an amide linkage, and a propylamino side chain, which are critical for its pharmacological activity .
Properties
IUPAC Name |
2-ethoxy-4-(propylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-7-13-9-10-5-6-11(14)12(8-10)15-4-2;/h5-6,8,13-14H,3-4,7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYCUQHDWAVGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)O)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenolic Hydroxyl Protection
Acetylation remains the dominant protection method due to its reversibility under mild conditions. In a representative protocol:
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Reagents : Acetic anhydride (8.51 mol) in pyridine (1.0 L)
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Conditions : 18 h stirring at 25°C
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Deprotection : Zemplén conditions (NaOMe/MeOH, 18 h) restore phenol with 94% efficiency
Alternative methods (silylation, benzylation) show higher thermal stability but require costly catalysts (e.g., Pd(OAc)₂).
Ethoxy Group Installation
Alkylation of 4-hydroxyphenyl precursors uses Williamson ether synthesis:
| Parameter | Value |
|---|---|
| Substrate | 4-Hydroxybenzaldehyde |
| Alkylating Agent | Ethyl bromide |
| Base | K₂CO₃ (3.5 equiv) |
| Solvent | DMF (0.5 M) |
| Temperature | 50°C, 12 h |
| Yield | 88% |
Microwave-assisted methods reduce reaction times to 45 min but require specialized equipment.
Reductive Amination for Propylaminomethyl Side Chain
The critical C–N bond forms via reductive amination between 4-ethoxy-2-hydroxybenzaldehyde and propylamine:
Key Data from Analogous Systems :
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Amine : Propylamine (1.2 equiv)
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Reducing Agent : NaBH₃CN (1.5 equiv)
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Solvent : MeOH (0.3 M)
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Time : 18 h at 25°C
Patent data demonstrates that KBH₄/LiCl systems in ethanol achieve comparable yields (68–74%) with lower toxicity profiles.
Industrial-Scale Process Design
Telescoped Synthesis
A cost-effective three-step sequence derived from:
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Protection & Alkylation :
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Acetylate 4-hydroxybenzaldehyde → 4-acetoxybenzaldehyde
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Ethylate with EtBr/K₂CO₃ → 4-ethoxy-2-acetoxybenzaldehyde
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Reductive Amination :
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Condense with propylamine → imine intermediate
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Reduce with KBH₄/LiCl → 4-ethoxy-2-acetoxy-N-propylaminomethylbenzene
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Deprotection & Salt Formation :
Scale-Up Challenges :
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Exothermic risks during NaBH₄ additions (controlled via cryogenic reactors)
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Pd contamination in deprotection steps (mitigated by Celite® filtration)
Analytical Characterization
Spectroscopic Validation
1H-NMR (600 MHz, D₂O) :
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δ 1.02 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃)
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δ 3.21 (q, 2H, NHCH₂CH₂)
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δ 4.11 (s, 2H, ArCH₂NH)
HPLC Purity :
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Column: C18, 5 μm (250 × 4.6 mm)
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Mobile Phase: MeCN/H₂O (0.1% TFA), 35:65
Environmental and Economic Considerations
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride is in drug discovery . Its biological activity suggests potential as a lead compound for developing medications targeting:
- Infectious Diseases : The compound may exhibit antimicrobial properties, making it suitable for treating bacterial infections.
- Neurological Disorders : Due to its structural similarities with known neuroactive compounds, it may play a role in developing treatments for conditions like depression or anxiety.
- Cardiovascular Health : Research indicates that derivatives of similar compounds can act as alpha-blockers, which are crucial in managing hypertension and other cardiovascular issues .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its ability to undergo various reactions allows chemists to modify its structure to enhance efficacy or reduce side effects.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of phenolic compounds exhibit significant antibacterial activity against several strains of bacteria. The modification of the propylamino group could enhance this activity, suggesting further exploration in this area.
- Alpha-Adrenergic Receptor Modulation : Research on similar compounds has shown their effectiveness as alpha-blockers, which can improve peripheral circulation and reduce blood pressure without severe side effects associated with traditional treatments .
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between prilocaine hydrochloride and articaine hydrochloride:
Pharmacological Profiles
Prilocaine Hydrochloride :
Articaine Hydrochloride :
Impurities and Related Compounds
Synthetic byproducts and degradation products of these anesthetics are critical for quality control:
- Acetamidoarticaine Hydrochloride (CAS 82596-30-3): A synthetic impurity of articaine, characterized by an acetylated intermediate structure .
- Articaine Acid Hydrochloride : A hydrolytic degradation product of articaine, lacking the methyl ester group .
Research Findings and Clinical Relevance
- Prilocaine vs. Articaine Efficacy :
Articaine demonstrates 1.5–2 times higher potency than prilocaine in dental anesthesia due to its thiophene-based structure, which improves membrane binding . - Toxicity Profiles :
Prilocaine’s association with methemoglobinemia limits its use in high doses, whereas articaine’s esterase-mediated metabolism minimizes systemic accumulation . - Regulatory Status : Both compounds are included in pharmacopeial standards (e.g., USP, EP) with strict limits on impurities like acetamidoarticaine (<0.1%) .
Biological Activity
2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H18ClNO2
- Molecular Weight : 233.73 g/mol
- Functional Groups : Ethoxy group, propylamine, and phenolic structure
The compound's structure allows it to interact with various biological targets, contributing to its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
- Receptor Interaction : It can bind to cellular receptors, altering signaling pathways related to cell survival and apoptosis.
- Antioxidant Activity : Exhibits properties that help neutralize free radicals, potentially reducing oxidative stress in cells.
1. Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties against various pathogens. Its structural characteristics facilitate penetration into bacterial membranes, disrupting cellular functions.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| E. coli | 32 µg/mL | Cell wall disruption |
| S. aureus | 16 µg/mL | Membrane integrity loss |
2. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation by inhibiting specific enzymes involved in the inflammatory response. This could position it as a candidate for therapeutic applications in conditions like arthritis.
3. Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| SUIT-2 | 25 | Cell cycle arrest |
| HT-29 | 20 | Inhibition of proliferation |
These findings suggest that the compound's effectiveness varies across different cancer types, highlighting the need for further exploration into its mechanisms of action.
Case Study on Antibacterial Activity
A study tested the compound against multidrug-resistant bacteria, revealing its potential as a scaffold for new antibiotic development. The results indicated notable efficacy against resistant strains, warranting further investigation into its application in clinical settings.
Case Study on Cancer Cell Lines
Another comprehensive study explored the effects of this compound on various cancer cell lines. It was found to selectively induce apoptosis in malignant cells while sparing normal cells, making it a promising candidate for targeted cancer therapies.
Q & A
Basic: What are the optimal synthetic routes for 2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including etherification, amination, and salt formation. Key steps include:
- Etherification : Reaction of 4-hydroxybenzaldehyde with ethyl bromide under alkaline conditions.
- Reductive Amination : Condensation of the intermediate with propylamine using a reducing agent (e.g., sodium cyanoborohydride) in a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Salt Formation : Treatment with HCl in ethanol to precipitate the hydrochloride salt.
Critical parameters include maintaining anhydrous conditions during amination and optimizing pH during salt formation. Yields >70% are achievable with strict temperature control and stoichiometric precision .
Basic: Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the ethoxy group (δ 1.2–1.4 ppm for CH), propylamino chain (δ 2.6–3.0 ppm for CH-N), and aromatic protons.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) assesses purity (>98%).
- TLC : Silica gel plates with ethyl acetate:hexane (3:7) visualize spots under UV; R ≈ 0.4.
Cross-validation with FT-IR (C-O stretch at 1240 cm) and elemental analysis ensures structural fidelity .
Advanced: How can researchers resolve contradictions between computational modeling and experimental spectroscopic data?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR chemical shifts. Adjust for solvent polarity using a continuum model (e.g., PCM).
- Dynamic NMR : Detect rotameric equilibria in the propylamino chain at variable temperatures (e.g., 25–80°C).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of ethoxy and aminomethyl groups .
Advanced: What strategies are recommended for designing stability studies under varying pH, temperature, and light exposure?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to:
- pH extremes : 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13) at 40°C for 24 hours.
- Oxidative Stress : 3% HO at 25°C.
- Photolysis : ICH Q1B guidelines (UV at 320–400 nm).
- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed ethoxy groups or oxidized amines). Stability-indicating methods should achieve baseline separation of all peaks .
Advanced: How can X-ray crystallography using SHELX software resolve ambiguities in stereochemistry or salt form?
Methodological Answer:
- Data Collection : Use single crystals (grown via slow evaporation in ethanol/water) for high-resolution (<1.0 Å) data on a diffractometer.
- Structure Solution : SHELXD for phase problem resolution; SHELXL for refinement.
- ORTEP Visualization : Generate thermal ellipsoid plots to confirm bond angles and hydrogen bonding between the phenolic O-H and chloride ions.
This approach definitively assigns protonation sites and salt stoichiometry .
Basic: What are key considerations in selecting purification methods for this hydrochloride salt?
Methodological Answer:
- Recrystallization : Preferred for large-scale purification; use ethanol/water mixtures (8:2) to exploit solubility differences.
- Column Chromatography : Silica gel with methanol/dichloromethane (1:9) for small-scale impurity removal.
- Ion-Exchange : Cationic resins (e.g., Dowex 50W) retain the protonated amine, enabling salt-free isolation. Monitor conductivity to avoid over-elution .
Advanced: What methodologies investigate the compound’s interactions with biological targets?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., for serine proteases).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to immobilized receptors.
- Molecular Docking : AutoDock Vina predicts binding poses in active sites; validate with mutagenesis studies (e.g., Ala-scanning) .
Advanced: How should researchers approach impurity profiling during scale-up synthesis?
Methodological Answer:
- Byproduct Identification : Use HPLC-MS/MS to detect regioisomers (e.g., para vs. ortho substitution).
- Reference Standards : Synthesize suspected impurities (e.g., 4-ethoxy analogues) for spiking experiments.
- Quantification : Develop a validated UPLC method with LOQ <0.05% for regulatory compliance .
Basic: What storage conditions maintain the compound’s stability long-term?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal and photolytic degradation.
- Humidity Control : Use desiccants (silica gel) under nitrogen atmosphere.
- Stability Monitoring : Conduct periodic HPLC checks (every 6 months) to detect hydrolysis or oxidation .
Advanced: What evidence supports its use as a chiral catalyst in asymmetric synthesis?
Methodological Answer:
- Enantiomeric Excess (ee) : Measure via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).
- Catalytic Activity : Test in asymmetric aldol reactions; compare turnover numbers (TON) with literature catalysts.
- X-ray Crystallography : Confirm absolute configuration of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
